N-(1-methylcyclopropyl)benzamide
Description
N-(1-Methylcyclopropyl)benzamide (C₁₂H₁₅NO₂) is a benzamide derivative characterized by a cyclopropane ring substituted with a methyl group at the amide nitrogen (Figure 1). Its molecular weight is 205.26 g/mol, and its structure has been confirmed via high-resolution mass spectrometry (HRMS) and NMR spectroscopy . The cyclopropyl group imparts unique steric and electronic properties, making it a candidate for catalytic applications, such as transition-metal-catalyzed C–H functionalization reactions .
Synthesis: The compound is synthesized via coupling reactions between benzoyl chloride derivatives and 1-methylcyclopropylamine. Similar protocols are employed for related benzamides, such as N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (80% yield using benzoyl chloride and substituted amines) .
Properties
CAS No. |
92642-60-9 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-(1-methylcyclopropyl)benzamide |
InChI |
InChI=1S/C11H13NO/c1-11(7-8-11)12-10(13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) |
InChI Key |
KOXKBSLHRBNBNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylcyclopropyl)benzamide typically involves the reaction of 1-methylcyclopropylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems for the addition of reagents and solvents can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(1-methylcyclopropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-(1-methylcyclopropyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-methylcyclopropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
Key Findings :
- Methyl groups (e.g., 3-CH₃) improve solubility in nonpolar solvents, as seen in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
Variations at the Amide Nitrogen
Key Findings :
Chain-Length and Functional Group Modifications
Key Findings :
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight | logP | Melting Point (°C) |
|---|---|---|---|---|
| This compound | C₁₂H₁₅NO₂ | 205.26 | ~1.5 | N/A |
| 4-Methoxy-N-(1-methylcyclopropyl)benzamide | C₁₃H₁₇NO₂ | 219.28 | ~1.8 | N/A |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide | C₁₇H₁₉NO₃ | 285.34 | 2.1 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
